N'-(2-Methoxyphenyl)acetohydrazide
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Overview
Description
N’-(2-Methoxyphenyl)acetohydrazide: is a chemical compound with the molecular formula C9H12N2O2 . It is characterized by a white to pale yellow crystalline powder appearance . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 2-(4-methoxyphenyl)acetyl chloride: This is achieved by reacting 2-(4-methoxyphenyl)acetic acid with phosphorus oxychloride in the presence of 1,2-dichloroethane solvent under reflux conditions for 3 hours.
Formation of N’-(2-Methoxyphenyl)acetohydrazide: The 2-(4-methoxyphenyl)acetyl chloride is then reacted with hydrazine hydrate in the presence of triethylamine and acetonitrile under reflux conditions for 3 hours.
Industrial Production Methods: While specific industrial production methods for N’-(2-Methoxyphenyl)acetohydrazide are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-(2-Methoxyphenyl)acetohydrazide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed:
Oxidation: Products may include corresponding acids or ketones.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various heterocyclic compounds .
- Employed in the preparation of Schiff bases and other derivatives for further chemical studies .
Biology:
- Investigated for its potential anti-inflammatory and antioxidant activities .
- Used in molecular docking studies to explore its binding affinity with target proteins .
Medicine:
- Potential applications in the development of new drugs with anti-inflammatory and antioxidant properties .
- Studied for its role in inhibiting certain enzymes and pathways related to inflammation and oxidative stress .
Industry:
Mechanism of Action
The mechanism of action of N’-(2-Methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to target proteins and enzymes, thereby modulating their activity. This can lead to the inhibition of inflammatory pathways and reduction of oxidative stress .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)acetohydrazide
- N-(2-Methoxyphenyl)acetohydrazide
Comparison: N’-(2-Methoxyphenyl)acetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising anti-inflammatory and antioxidant activities, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N'-(2-methoxyphenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(12)10-11-8-5-3-4-6-9(8)13-2/h3-6,11H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHNAHJRZNELLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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